molecular formula C18H23NO6 B12975525 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid

Cat. No.: B12975525
M. Wt: 349.4 g/mol
InChI Key: OWSHBFIKSRVHPY-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) for esterification reactions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include DCC, DMAP, NBS, and various oxidizing and reducing agents. Reaction conditions typically involve organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation of the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups at the benzylic position.

Scientific Research Applications

4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzo[d][1,3]dioxol-5-yl)piperidine-4-carboxylic acid: Lacks the Boc protecting group, which can affect its reactivity and stability.

    1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the benzo[d][1,3]dioxole moiety, which can influence its biological activity.

Uniqueness

The presence of both the benzo[d][1,3]dioxole moiety and the Boc protecting group in 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid makes it unique compared to similar compounds

Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C18H23NO6/c1-17(2,3)25-16(22)19-8-6-18(7-9-19,15(20)21)12-4-5-13-14(10-12)24-11-23-13/h4-5,10H,6-9,11H2,1-3H3,(H,20,21)

InChI Key

OWSHBFIKSRVHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC3=C(C=C2)OCO3)C(=O)O

Origin of Product

United States

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